molecular formula C7H4N2O B1210169 Benzimidazol-2-one CAS No. 43135-91-7

Benzimidazol-2-one

Cat. No. B1210169
Key on ui cas rn: 43135-91-7
M. Wt: 132.12 g/mol
InChI Key: MYONAGGJKCJOBT-UHFFFAOYSA-N
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Patent
US06648954B2

Procedure details

130 g of the aqueous dispersion of the pigment derivative (a) and 30 g of deionized water were mixed with 20 g of C.I. pigment yellow 151 having an average primary particle diameter of 80 nm (in which the content of metal ions having a valence of at least 2 was 270 ppm), a 1% sodium hydroxide aqueous solution was added so as to adjust the pH of a mixture liquid to 9.0, and the mixture liquid was dispersed with a paint shaker in the presence of zirconia beads as media for approximately 5 hours, to obtain a water-based pigment dispersion. In the water-based pigment dispersion, the neutralizatior rate of the sulfonic acid group of the pigment derivative (a) was 80%. Further, the obtained water-based pigment dispersion was diluted so as to have a concentration of 3% by weight, and the diluted water-based pigment dispersion was dropped to NO.2 filter paper, to show no bleedings.
[Compound]
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
30 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
zirconia
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
CC(C(N=NC1C(C(O)=O)=CC=CC=1)C(N[C:8]1[CH:13]=[CH:12][C:11]2[NH:14][C:15]([NH:17][C:10]=2[CH:9]=1)=[O:16])=O)=O.[OH-].[Na+]>O>[N:14]1[C:15](=[O:16])[N:17]=[C:10]2[CH:9]=[CH:8][CH:13]=[CH:12][C:11]=12 |f:1.2|

Inputs

Step One
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
20 g
Type
reactant
Smiles
CC(=O)C(C(=O)NC1=CC2=C(C=C1)NC(=O)N2)N=NC3=CC=CC=C3C(=O)O
Name
Quantity
30 g
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
zirconia
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added so as
ADDITION
Type
ADDITION
Details
was diluted so as
ADDITION
Type
ADDITION
Details
was dropped to NO.2
FILTRATION
Type
FILTRATION
Details
filter paper

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
N=1C(N=C2C1C=CC=C2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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